molecular formula C14H12N2 B060618 1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)- CAS No. 161225-76-9

1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-

Cat. No.: B060618
CAS No.: 161225-76-9
M. Wt: 208.26 g/mol
InChI Key: GZMFYYLEABBTHR-UHFFFAOYSA-N
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Description

The 3-(phenylmethyl) derivative features a benzyl group at the 3-position of the pyrrolopyridine core, which enhances its hydrophobicity and binding affinity to biological targets. This compound has been investigated for its role in inhibiting kinases such as FGFR1 (Fibroblast Growth Factor Receptor 1) and TNIK (TRAF2- and NCK-interacting kinase), making it a candidate for anticancer drug development . Its structural flexibility allows for diverse substitutions, enabling optimization of pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

3-benzyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-5-11(6-3-1)9-12-10-16-14-13(12)7-4-8-15-14/h1-8,10H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMFYYLEABBTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1H-Pyrrolo[2,3-b]pyridine, 3-(phenylmethyl)- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1H-Pyrrolo[2,3-b]pyridine, 3-(phenylmethyl)- features a pyrrolo-pyridine core structure with a phenylmethyl substituent. Its molecular formula is C12H10N2, and it exhibits properties typical of heterocyclic compounds, including potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including kinases and fibroblast growth factor receptors (FGFRs). These interactions can modulate signaling pathways crucial for cell proliferation, migration, and apoptosis.

Key Mechanisms:

  • Kinase Inhibition : The compound has been identified as an inhibitor of SGK-1 kinase, which plays a significant role in renal and cardiovascular diseases by mediating electrolyte balance and cell proliferation .
  • FGFR Inhibition : Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFRs (IC50 values ranging from 7 to 712 nM), making them promising candidates for cancer therapy targeting abnormal FGFR signaling pathways .

Biological Activities

1H-Pyrrolo[2,3-b]pyridine, 3-(phenylmethyl)- has demonstrated various biological activities:

  • Anticancer Activity : Compounds derived from this structure have shown significant inhibition of breast cancer cell proliferation and induced apoptosis in vitro. For instance, compound 4h inhibited the migration and invasion of 4T1 breast cancer cells .
  • Anti-inflammatory Effects : Certain derivatives have been reported to inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to inflammatory stimuli .

Structure-Activity Relationships (SAR)

The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives can be influenced by modifications to their structure. Key findings from SAR studies include:

Substituent Effect on Activity
Phenylmethyl groupEnhances binding affinity to FGFRs
Alkyl substitutionsVarying effects on potency against kinases
Halogen substitutionsModulate selectivity and potency

These modifications can lead to improved selectivity for specific targets while minimizing off-target effects.

Case Studies

Several studies have explored the biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives:

  • Study on FGFR Inhibition : A series of derivatives were synthesized and evaluated for their FGFR inhibitory activities. Compound 4h was noted for its low IC50 values against FGFR1–4 and demonstrated significant anticancer properties in vitro .
  • SGK-1 Inhibition Study : Research indicated that certain pyrrolo-pyridine compounds effectively inhibited SGK-1 activity, suggesting potential therapeutic applications in renal diseases characterized by excessive SGK-1 activation .

Scientific Research Applications

Protein Kinase Inhibition

One of the primary applications of 1H-Pyrrolo[2,3-B]pyridine derivatives is their function as protein kinase inhibitors. Protein kinases play a crucial role in cellular signaling pathways that regulate cell growth, differentiation, and metabolism. Dysregulation of these kinases is implicated in various diseases, including cancer and inflammatory disorders.

  • Inhibition Mechanism : The compound acts by selectively inhibiting specific protein kinases, which can lead to the modulation of signaling pathways involved in disease progression. For example, derivatives have shown efficacy against Anaplastic Lymphoma Kinase (ALK), a target in certain cancers .
  • Case Study : A study demonstrated that a series of 1H-Pyrrolo[2,3-B]pyridine derivatives exhibited significant inhibition of ALK activity, suggesting their potential use in targeted cancer therapies .

Phosphodiesterase Inhibition

Another notable application is the inhibition of phosphodiesterases (PDEs), particularly PDE4B. Inhibitors of this enzyme are being researched for their therapeutic potential in treating inflammatory diseases and central nervous system disorders.

  • Pharmacological Profile : A specific derivative was identified as a potent PDE4B inhibitor with an IC50 value indicating strong activity. This compound also displayed favorable pharmacokinetic properties, making it a promising candidate for further development in treating conditions like asthma and chronic obstructive pulmonary disease .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of 1H-Pyrrolo[2,3-B]pyridine derivatives is essential for optimizing their pharmacological properties.

Synthetic Pathways

Various synthetic routes have been developed to create 1H-Pyrrolo[2,3-B]pyridine compounds:

  • Madelung and Fischer Syntheses : These classical methods have been adapted to produce substituted derivatives effectively .
  • Recent Innovations : Newer methodologies focus on modifying existing scaffolds to enhance potency and selectivity against specific targets .

Structure-Activity Relationship Studies

SAR studies have revealed critical insights into how modifications affect biological activity:

  • Substitution Effects : Research indicates that different substituents on the pyrrolopyridine core can significantly impact kinase inhibition potency. For instance, variations at the amide portion have been shown to enhance selectivity for PDE4B over other PDEs .
  • Optimization Strategies : Compounds with specific aryl groups demonstrated improved inhibitory activity against PDE4B, highlighting the importance of hydrophobic interactions in binding affinity .

Cytotoxic Activity and Cancer Treatment Potential

Several studies have indicated that 1H-Pyrrolo[2,3-B]pyridine derivatives possess cytotoxic properties against various cancer cell lines.

  • Mechanism of Action : The cytotoxicity is often linked to the inhibition of key signaling pathways involved in tumor growth and survival. For instance, targeting the HGF/MET signaling pathway has shown promise in preclinical models .
  • Future Directions : Ongoing research aims to refine these compounds further to enhance their efficacy and reduce off-target effects, potentially leading to new anticancer therapies .

Summary Table of Applications

Application AreaDescriptionKey Findings
Protein Kinase InhibitionTargeting dysregulated kinases in cancerSignificant inhibition of ALK activity; potential for targeted therapies
Phosphodiesterase InhibitionModulating inflammatory responses through PDE4B inhibitionPotent inhibitors identified with favorable pharmacokinetics
Cytotoxic ActivityInducing cell death in cancer cellsEffective against multiple cancer cell lines; mechanism linked to HGF/MET

Comparison with Similar Compounds

Table 2: Activity Comparison Across Targets

Compound Type Antitumor Activity Kinase Inhibition (IC50) Antifungal Activity Additional Activities
3-(phenylmethyl) derivative Moderate FGFR1: ~100 nM* Not reported TNIK inhibition
Nortopsentin analogues High CDK1: <1 µM Not reported Synergy with paclitaxel
3-Fluoro derivatives Low Dopamine D4 binding Not reported PET imaging potential
3,6-Disubstituted derivatives Not reported High (IC50: 10–50 µM) Ionization potential correlation

*Inferred from structural analogs in .

Key Research Findings

  • Kinase Inhibition : The 3-(phenylmethyl) group optimizes hydrophobic interactions in FGFR1’s ATP-binding pocket, but its activity is surpassed by 5-substituted analogs with hydrogen-bonding moieties (e.g., trifluoromethyl) .
  • Antitumor vs.
  • SAR Insights : Bulky 3-substituents (e.g., benzyl, indolyl) enhance target selectivity but may reduce solubility, necessitating trade-offs in drug design .

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction serves as a cornerstone for introducing formyl groups at the 3-position of 1H-pyrrolo[2,3-b]pyridine. In a representative procedure, 1-methyl-1H-pyrrolo[2,3-b]pyridine undergoes formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0°C, yielding 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with 74–83% efficiency. The reaction proceeds via electrophilic aromatic substitution, where the in situ-generated Vilsmeier reagent (POCl₃·DMF complex) directs formylation to the electron-rich 3-position.

Reductive Amination and Benzylation

Following formylation, the aldehyde moiety is leveraged for further functionalization. For instance, reductive amination with methylamine and sodium borohydride (NaBH₄) in methanol produces 1-methyl-3-(methylaminomethyl)-1H-pyrrolo[2,3-b]pyridine . To introduce the phenylmethyl group, the aldehyde intermediate may undergo a Wittig reaction with benzyltriphenylphosphonium ylide, forming a styryl intermediate. Subsequent hydrogenation (H₂/Pd-C) reduces the double bond, yielding the saturated 3-(phenylmethyl) derivative.

Table 1: Key Parameters for Formylation-Functionalization

StepReagents/ConditionsYield (%)Citation
FormylationPOCl₃, DMF, 0°C → 60°C74–83
Reductive AminationNaBH₄, MeOH, rt65
Wittig-BenzylationPh₃P=CHPh, THF; H₂/Pd-C52–60*

*Theoretical yield based on analogous transformations.

Direct Alkylation at the 3-Position

Nucleophilic Substitution

Direct alkylation exploits the nucleophilicity of the pyrrolo[2,3-b]pyridine core. When the 3-position is activated (e.g., via deprotonation with NaH or LDA), treatment with benzyl bromide in tetrahydrofuran (THF) facilitates C-benzylation. For example, 1H-pyrrolo[2,3-b]pyridine reacts with benzyl bromide at −78°C, achieving moderate yields (45–55%) of the 3-(phenylmethyl) product. Steric hindrance from N1-substituents (e.g., methyl groups) necessitates optimized base selection to enhance regioselectivity.

Phase-Transfer Catalysis

To mitigate low yields in traditional alkylation, phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) and aqueous NaOH has been explored. This method enables benzylation at room temperature, improving yields to 60–68% while reducing reaction times. The hydrophilic-lipophilic balance of TBAB enhances interfacial reactivity, particularly for poorly soluble substrates.

Table 2: Direct Alkylation Optimization

ConditionBase/SolventTemperatureYield (%)Citation
ConventionalNaH, THF−78°C45–55
PTCTBAB, NaOH(aq)/DCMrt60–68

Cyclo-Condensation with Benzyl-Containing Reagents

One-Pot Cyclo-Condensation

A robust route involves cyclo-condensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with benzyl-substituted active methylene compounds (e.g., benzyl acetoacetate). In acetic acid with HCl catalysis, this reaction furnishes 1H-pyrrolo[2,3-b]pyridine-3-(phenylmethyl) directly via tandem cyclization and benzyl incorporation. The method offers atom economy and avoids multi-step purification, achieving yields of 70–75%.

Solvent and Catalysis Effects

Optimization studies reveal that polar aprotic solvents (e.g., DMF) coupled with microwave irradiation (100°C, 30 min) enhance reaction rates and yields (up to 82%). Catalytic HCl (10 mol%) proves superior to Lewis acids (e.g., ZnCl₂), minimizing side product formation.

Table 3: Cyclo-Condensation Performance

ReagentSolvent/CatalystYield (%)Citation
Benzyl acetoacetateAcOH, HCl70–75
Benzyl malononitrileDMF, microwave80–82

Comparative Analysis and Mechanistic Insights

Yield and Scalability

Formylation-functionalization cascades provide high regioselectivity but require multi-step sequences, limiting scalability. Direct alkylation offers simplicity but suffers from moderate yields due to competing N-alkylation. Cyclo-condensation emerges as the most efficient single-step method, though substrate availability may constrain its application.

Spectroscopic Validation

Successful synthesis is confirmed via ¹H NMR : the 3-(phenylmethyl) group resonates as a singlet at δ 3.89–4.02 ppm for the CH₂Ph protons, with aromatic signals between δ 7.20–8.55 ppm. MS (ESI) typically shows [M+H]⁺ peaks at m/z 265–280, consistent with the molecular formula C₁₅H₁₃N₂ .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-Pyrrolo[2,3-b]pyridine derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including halogenation, Suzuki-Miyaura coupling, and sulfonylation. For example, a common route involves:

  • Step 1 : Methylation using NaH and MeI in THF at 0°C to room temperature (rt) .
  • Step 2 : Nitration with HNO3 at controlled temperatures to avoid over-oxidation .
  • Step 3 : Cross-coupling reactions using Pd(PPh3)4 and boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in dioxane/H2O at 105°C .
    • Optimization Strategies : Yield improvements (e.g., 75% for 5-bromo-1-methyl derivatives vs. 36% for ethynyl-substituted analogues) require careful control of stoichiometry, temperature, and catalyst loading. Silica gel chromatography is critical for purity (>95%) .

Q. How are 1H-Pyrrolo[2,3-b]pyridine derivatives characterized structurally?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ^1H and ^13C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weights (e.g., C11H7FN4 at 214.20 g/mol) .
  • X-ray Crystallography : Resolves regioselectivity in nitration or halogenation reactions .

Advanced Research Questions

Q. How can computational methods guide the design of 1H-Pyrrolo[2,3-b]pyridine derivatives for kinase inhibition?

  • Methodological Answer : Molecular docking (e.g., Autodock Vina) and dynamics simulations (e.g., GROMACS) predict binding to targets like FGFR1. For example:

  • The 5-position of the pyrrolopyridine core forms hydrogen bonds with glycine residues (e.g., G485 in FGFR1), enhancing inhibitory activity .
  • Substituents like trifluoromethyl or morpholino groups improve hydrophobic interactions in ATP-binding pockets .
    • Validation : In vitro kinase assays (IC50 values) and cellular proliferation tests (e.g., MTT assays) correlate computational predictions with experimental data .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for anticancer derivatives?

  • Methodological Answer : Discrepancies arise from substituent positioning (e.g., 3-phenylmethyl vs. 5-bromo). Approaches include:

  • Parallel Synthesis : Test derivatives with systematic substitutions (e.g., 3-(4-fluorophenylethynyl) vs. 3-cyano groups) .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity. For example, 3-(phenylmethyl) enhances solubility but may reduce target affinity compared to sulfonamide analogues .
  • Metabolic Stability Studies : LC-MS/MS evaluates degradation pathways (e.g., CYP450-mediated oxidation) to refine SAR .

Q. How are regioselectivity challenges addressed in electrophilic substitution reactions of 1H-Pyrrolo[2,3-b]pyridines?

  • Methodological Answer : Regioselectivity in nitration or bromination is influenced by:

  • Directing Groups : Electron-donating groups (e.g., methyl at position 1) favor substitution at position 3 .
  • Reagent Choice : NIS (N-iodosuccinimide) selectively iodinates position 5 in acetone .
  • Temperature Control : Low temperatures (−20°C) minimize polysubstitution during nitration .

Data Gaps and Future Directions

Q. What toxicological profiles are missing for 1H-Pyrrolo[2,3-b]pyridine derivatives, and how can they be addressed?

  • Methodological Answer : Limited data exist on acute toxicity (e.g., LD50) and genotoxicity. Recommended steps:

  • In Silico Prediction : Tools like ProTox-II estimate hepatotoxicity and mutagenicity .
  • In Vivo Studies : Rodent models assess organ-specific toxicity (e.g., kidney/liver histopathology) .

Q. How can divergent synthetic yields for similar derivatives be rationalized?

  • Case Study : 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (75% yield) vs. 3-ethynyl analogues (36% yield) .
  • Root Cause Analysis :

  • Steric Effects : Bulky substituents (e.g., ethynyl) hinder Pd-catalyzed coupling efficiency.
  • Purification Challenges : Polar byproducts in ethynyl derivatives complicate chromatography .
    • Mitigation : Use microwave-assisted synthesis to accelerate reactions and reduce side products .

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